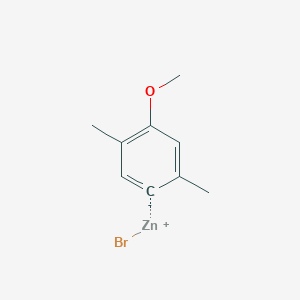
2,5-Dimethyl-4-methoxyphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-4-methoxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is part of the broader class of organozinc compounds, which are known for their utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2,5-Dimethyl-4-methoxyphenylzinc bromide typically involves the reaction of 2,5-dimethyl-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2,5-Dimethyl-4-methoxyphenyl bromide+Zn→2,5-Dimethyl-4-methoxyphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This could include the use of advanced purification methods such as distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
2,5-Dimethyl-4-methoxyphenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Coupling reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Typical reagents include alkyl halides or aryl halides, and the reaction is often carried out in the presence of a base.
Coupling reactions: Palladium or nickel catalysts are commonly used, along with ligands to stabilize the metal center.
Major Products
The major products of these reactions are typically more complex organic molecules that incorporate the 2,5-dimethyl-4-methoxyphenyl group. These products can be further functionalized to create a wide range of chemical compounds.
科学研究应用
2,5-Dimethyl-4-methoxyphenylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology: This compound can be used to modify biomolecules, aiding in the study of biological processes.
Medicine: It is involved in the synthesis of medicinal compounds, potentially leading to new treatments for various diseases.
Industry: In industrial chemistry, it is used to produce fine chemicals and intermediates for various applications.
作用机制
The mechanism by which 2,5-Dimethyl-4-methoxyphenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
相似化合物的比较
Similar Compounds
- 2-Ethoxy-5-methoxyphenylzinc bromide
- 2-Ethoxy-2-oxo-ethylzinc bromide
- 2-(4-Methylphenyl)ethylzinc bromide
Uniqueness
2,5-Dimethyl-4-methoxyphenylzinc bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it particularly useful for certain synthetic applications where other organozinc compounds may not be as effective.
属性
分子式 |
C9H11BrOZn |
|---|---|
分子量 |
280.5 g/mol |
IUPAC 名称 |
bromozinc(1+);2-methoxy-1,4-dimethylbenzene-5-ide |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-7-4-5-8(2)9(6-7)10-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
XQUANSJBQQTEQU-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=C([C-]=C1)C)OC.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


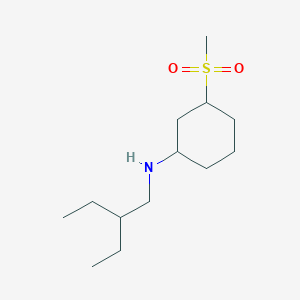
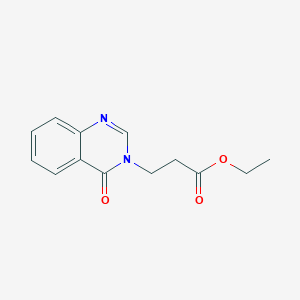
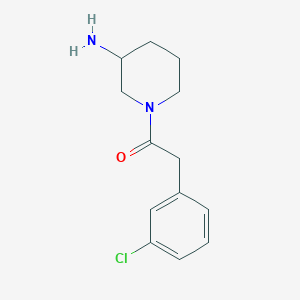
![2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14894853.png)
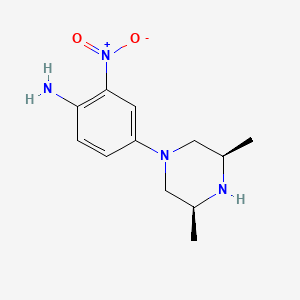

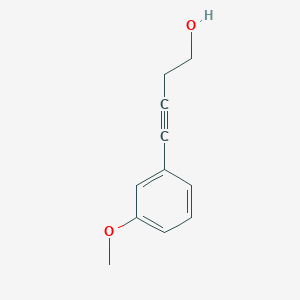
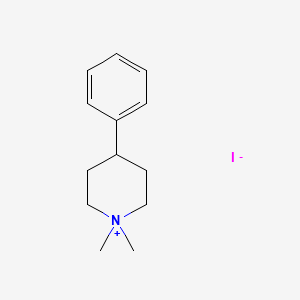

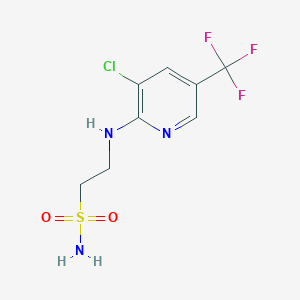
![7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)



